Rel-5-((3S,4S)-4-cyclopropylpyrrolidin-3-yl)-3-(methoxymethyl)-1H-1,2,4-triazole
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Overview
Description
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole: is a synthetic compound with a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.3 g/mol . It is characterized by the presence of a cyclopropylpyrrolidine ring and a triazole ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Scientific Research Applications
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropylpyrrolidine ring contributes to the compound’s stability and binding affinity .
Comparison with Similar Compounds
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole can be compared with similar compounds such as:
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride: This compound has a similar structure but differs in the substituent on the triazole ring.
Other triazole derivatives: Various triazole derivatives with different substituents can be compared to highlight the unique properties of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole.
This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific fields.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1 |
InChI Key |
UHYOSMGXIIBQDT-DTWKUNHWSA-N |
Isomeric SMILES |
COCC1=NC(=NN1)[C@@H]2CNC[C@H]2C3CC3 |
Canonical SMILES |
COCC1=NC(=NN1)C2CNCC2C3CC3 |
Origin of Product |
United States |
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